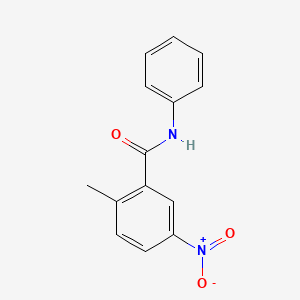

2-Methyl-5-nitro-N-phenylbenzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-5-nitro-N-phenylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O3/c1-10-7-8-12(16(18)19)9-13(10)14(17)15-11-5-3-2-4-6-11/h2-9H,1H3,(H,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQDDNGKLTLKFIP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)[N+](=O)[O-])C(=O)NC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00665996 | |

| Record name | 2-Methyl-5-nitro-N-phenylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00665996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

599171-08-1 | |

| Record name | 2-Methyl-5-nitro-N-phenylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00665996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 2 Methyl 5 Nitro N Phenylbenzamide

Exploration of Reaction Mechanisms and Intermediates

Imino Alcohol-Amide Tautomerism

Amide-imidol tautomerism, a form of prototropic tautomerism, involves the migration of a proton from the nitrogen atom to the oxygen atom of the amide group, resulting in an imidic acid (or imino alcohol) tautomer. While amides predominantly exist in the keto-form due to the greater bond energy of the C=O double bond compared to the C=N double bond, the presence of specific substituents can influence the equilibrium.

For 2-Methyl-5-nitro-N-phenylbenzamide, the equilibrium between the amide and its imino alcohol tautomer, 2-methyl-5-nitro-N-phenylbenzimidic acid, is theoretically possible.

However, specific studies on the tautomerism of this compound are not extensively documented in scientific literature. Generally, the amide form is significantly more stable. patsnap.comwikipedia.org The electron-withdrawing nature of the nitro group at the para-position to the amide linkage might slightly influence the acidity of the N-H proton, but it is not expected to shift the equilibrium significantly towards the imino alcohol form under normal conditions.

Rearrangement Intermediate Formations

Rearrangement reactions are fundamental in organic synthesis for accessing diverse molecular scaffolds. In the context of this compound, several classical rearrangements involving amides and nitro compounds could be considered, although their direct application to this specific molecule is not widely reported.

One of the most well-known amide rearrangements is the Hofmann rearrangement , which converts a primary amide to a primary amine with one fewer carbon atom, via an isocyanate intermediate, using a strong base and a halogen. acs.org However, this compound is a secondary amide and thus would not undergo a classical Hofmann rearrangement.

Another relevant reaction is the Beckmann rearrangement , which transforms an oxime into an amide. While not a rearrangement of the benzamide (B126) itself, it represents a potential synthetic route to related amide structures. For instance, the oxime derived from 2-methyl-5-nitrobenzophenone (B15312) could, in principle, rearrange to form this compound.

Rearrangements involving the nitro group are also known, such as the rearrangement of aromatic N-nitroamines. rsc.org These reactions typically involve the migration of the nitro group from a nitrogen atom to the aromatic ring. This is not directly applicable to this compound where the nitro group is already on the aromatic ring.

Derivatization and Functionalization Strategies

The modification of the this compound scaffold is crucial for tuning its chemical and biological properties. Key strategies involve the selective introduction of functional groups and modifications of the existing moieties.

Introduction of Nitro and Methyl Groups in Specific Positions

The synthesis of this compound would logically start from a pre-functionalized benzoyl chloride or benzoic acid. A common synthetic route involves the nitration of a methyl-substituted benzoic acid derivative followed by conversion to the benzamide. For instance, the synthesis could commence with 2-methylbenzoic acid, which is then nitrated. The directing effects of the methyl (ortho-, para-directing) and carboxylic acid (meta-directing) groups would need to be carefully considered to achieve the desired 5-nitro substitution pattern.

A plausible synthetic pathway would be the amidation of 2-methyl-5-nitrobenzoyl chloride with aniline (B41778). The necessary 2-methyl-5-nitrobenzoyl chloride can be prepared from 2-methyl-5-nitrobenzoic acid.

Strategic Modification of N-Phenyl and Benzamide Moieties

Strategic modifications of the N-phenyl and benzamide portions of related molecules have been explored, particularly in the context of medicinal chemistry. A study on novel 2-amidinophenylbenzamides as potent inhibitors of Venezuelan Equine Encephalitis (VEE) virus provides valuable insights into the structure-activity relationships (SAR) of compounds structurally related to this compound. acs.org In this study, the core scaffold was 2-amino-5-nitro-N-phenylbenzamide, which was then derivatized.

The importance of the nitro group at the C5-position was highlighted, as its migration to other positions on the benzoyl ring resulted in a significant loss of biological activity. acs.org This underscores the critical role of the specific substitution pattern in this compound for potential biological applications.

Further modifications on the N-phenyl ring and the amide nitrogen of related structures have been shown to modulate activity. For example, the introduction of substituents on the N-phenyl ring can influence the compound's electronic properties and steric profile.

The following table summarizes the impact of modifications on a related 2-amidinophenylbenzamide scaffold, which can provide a conceptual framework for potential derivatization strategies for this compound.

| Modification Site | Substituent | Observed Effect on VEEV Inhibition acs.org |

| Benzamide Ring | Migration of C5-nitro group | Loss of potency |

| Benzamide Ring | Replacement of C5-nitro with H or CF3 | Loss of activity |

| N-Phenyl Moiety | Replacement with other aryl or alkyl groups | Modulated activity |

| Amide Linkage | Conversion to amidine | Maintained or improved potency |

These findings suggest that while the 2-methyl-5-nitrobenzoyl core may be crucial for a specific biological effect, the N-phenyl moiety offers a site for modification to fine-tune the molecule's properties.

Structural Elucidation and Advanced Crystallographic Studies of 2 Methyl 5 Nitro N Phenylbenzamide

Single Crystal Growth Techniques

The formation of high-quality single crystals is a prerequisite for accurate structure determination by X-ray diffraction. The choice of crystallization technique is critical and is often dependent on the compound's solubility and stability in various solvents.

For 2-Methyl-5-nitro-N-phenylbenzamide, single crystals suitable for X-ray analysis have been successfully grown using the slow evaporation technique. nih.gov This common and straightforward method involves dissolving the synthesized compound in an appropriate solvent and allowing the solvent to evaporate gradually at a controlled, typically ambient, temperature. The slow decrease in solvent volume leads to a state of supersaturation, from which nucleation and subsequent crystal growth occur.

In the specific case of this compound, Dimethyl sulfoxide (B87167) (DMSO) was selected as the solvent for the crystal growth process. nih.gov The choice of solvent is crucial; it must dissolve the compound sufficiently but also allow for the formation of a well-ordered crystal lattice upon evaporation, rather than leading to an amorphous precipitate or oil. The slow rate of evaporation is key to yielding larger and more perfect crystals by allowing molecules adequate time to arrange themselves into a thermodynamically stable lattice. researchgate.net

Single Crystal X-ray Diffraction Analysis

Once suitable single crystals are obtained, single-crystal X-ray diffraction (SCXRD) is the definitive technique for determining the precise arrangement of atoms within the crystal lattice. This powerful analytical method provides detailed information on the crystal system, unit cell dimensions, and the molecule's conformation.

Single-crystal X-ray diffraction analysis of this compound revealed its crystallographic system and space group. The compound crystallizes in the monoclinic system , which is characterized by three unequal axes with one non-orthogonal angle. nih.gov The specific space group was determined to be P2₁/c , a common centrosymmetric space group for organic molecules. nih.gov

The unit cell is the fundamental repeating unit of a crystal. The precise dimensions of the unit cell for this compound were determined from the diffraction data. These parameters define the size and shape of the repeating block from which the entire crystal is built. The experimental values are detailed in the table below. nih.gov

| Parameter | Value |

| a | 4.9490 Å |

| b | 10.1916 Å |

| c | 24.969 Å |

| α | 90° |

| β | 91° |

| γ | 90° |

| Volume (V) | 1259.1 ų |

Table 1: Unit cell parameters for this compound.

Analysis of Intermolecular Interactions and Crystal Packing

The arrangement of molecules within the crystal, known as crystal packing, is stabilized by a network of non-covalent intermolecular interactions. These forces, though weaker than covalent bonds, collectively dictate the crystal's stability and physical properties.

In benzamide (B126) derivatives, hydrogen bonding is a dominant directional force that guides the assembly of molecules. For related crystal structures, intermolecular N—H···O hydrogen bonds are frequently observed, where the amide hydrogen acts as a donor and an oxygen atom from a carbonyl or nitro group of an adjacent molecule acts as an acceptor. researchgate.netnih.govresearchgate.net These interactions often link molecules into one-dimensional chains or more complex two- or three-dimensional networks. nih.govresearchgate.net Weaker C—H···O interactions can also play a significant role in reinforcing the crystal packing. researchgate.netresearchgate.net In the case of 2-Hydroxy-5-nitro-N-phenylbenzamide, intermolecular O—H···O=C hydrogen bonds are responsible for joining molecules into chains along the c-axis. nih.govresearchgate.net The combination of these directional interactions determines the final, stable, three-dimensional architecture of the crystal.

Hydrogen Bonding Networks (N—H⋯O, O—H⋯O, C—H⋯O)

A definitive analysis of the hydrogen bonding networks within the crystal structure of this compound is not possible without experimental crystallographic data. While one could hypothesize the presence of N—H⋯O bonds involving the amide proton and the nitro group or carbonyl oxygen, and weaker C—H⋯O interactions, the precise geometry, bond distances, angles, and resulting motifs remain unknown. The O—H⋯O interactions would not be present in this molecule due to the absence of a hydroxyl group.

Advanced Spectroscopic Characterization of 2 Methyl 5 Nitro N Phenylbenzamide

Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The FT-IR spectrum of the related isomer, N-(2-methyl-5-nitro-phenyl)benzamide, shows characteristic absorption bands that confirm the presence of its key functional groups. researchgate.net For 2-Methyl-5-nitro-N-phenylbenzamide, the expected vibrations would include N-H stretching, C=O (amide I) stretching, N-H bending (amide II), and the symmetric and asymmetric stretching of the nitro (NO₂) group.

In a similar compound, N-phenylbenzamide, the C=O stretching vibration is a prominent feature. researchgate.net For the title compound, the presence of the nitro and methyl groups on the benzoyl ring would influence the electronic environment and thus the vibrational frequencies of these groups. The spectrum would be expected to show sharp peaks corresponding to these specific functional entities, confirming the compound's identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Chemical Structure Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method for determining the precise arrangement of atoms in a molecule. Both proton (¹H) and carbon-13 (¹³C) NMR are used to map out the carbon-hydrogen framework.

The ¹H NMR spectrum provides information about the different types of protons and their neighboring atoms. For this compound, distinct signals are expected for the protons on the two aromatic rings, the amide (N-H) proton, and the methyl (CH₃) protons. A study on the isomer N-(2-methyl-5-nitro-phenyl)benzamide confirms the chemical structure through its ¹H NMR spectrum. researchgate.net In the case of this compound, the protons on the substituted benzoyl ring would show a specific splitting pattern influenced by the methyl and nitro groups. The protons on the N-phenyl ring would typically appear as a multiplet. The amide proton often appears as a broad singlet, and the methyl group protons would be a sharp singlet.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Amide (N-H) | Broad singlet | 1H |

| Aromatic (C₆H₅) | Multiplet | 5H |

| Aromatic (C₆H₃) | Multiplet | 3H |

Note: This table is predictive. Actual values may vary based on solvent and experimental conditions.

The ¹³C NMR spectrum reveals the different carbon environments within the molecule. Each unique carbon atom gives a distinct signal. For this compound, signals are expected for the carbonyl carbon, the carbons of the two aromatic rings, and the methyl carbon. The chemical shifts are sensitive to the electronic effects of the substituents. The carbonyl carbon signal is typically found in the downfield region (around 165-170 ppm). The carbons attached to the nitro group are also shifted downfield. Data for the isomer N-(2-methyl-5-nitro-phenyl)benzamide has been reported, confirming its carbon skeleton. researchgate.net

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Type | Expected Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl (C=O) | 165-170 |

| Aromatic (C-NO₂) | ~147 |

| Aromatic (C-CH₃) | ~135 |

| Aromatic (other) | 120-140 |

Note: This table is predictive. Actual values may vary based on solvent and experimental conditions.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the electronic transitions within a molecule. Aromatic and conjugated systems, such as that in this compound, exhibit characteristic absorption bands. A study on the isomer N-(2-methyl-5-nitro-phenyl)benzamide reported a UV cut-off wavelength of 278 nm, which corresponds to an energy bandgap of approximately 4.19 eV. researchgate.net This absorption is attributed to π → π* and n → π* electronic transitions within the benzoyl and aniline (B41778) parts of the molecule. The presence of the nitro group, a strong chromophore, significantly influences the UV-Vis spectrum.

Mass Spectrometry (MS) for Molecular Ion Confirmation

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound by measuring the mass-to-charge ratio (m/z) of its ions. For this compound (C₁₄H₁₂N₂O₃), the expected exact mass is approximately 256.08 g/mol . High-resolution mass spectrometry (HRMS) would confirm the molecular formula by providing a highly accurate mass measurement. The fragmentation pattern observed in the mass spectrum can also offer further structural information. For instance, cleavage of the amide bond is a common fragmentation pathway for benzanilides.

Thermal Analysis Techniques (e.g., TGA, DSC) for Phase Behavior

Thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to study the thermal stability and phase transitions of a material.

TGA measures the change in mass of a sample as a function of temperature, indicating decomposition temperatures and thermal stability. For the related compound N-(2-methyl-5-nitro-phenyl)benzamide, TGA showed thermal stability up to 528 K (255 °C). researchgate.net

DSC measures the heat flow into or out of a sample as it is heated or cooled, allowing for the determination of melting point, glass transitions, and other phase changes. DSC analysis of N-(2-methyl-5-nitro-phenyl)benzamide confirmed its sharp melting point and the absence of any phase transformations before melting. researchgate.net

A similar thermal behavior would be anticipated for this compound, providing crucial information about its stability and purity.

Computational Chemistry and Molecular Modeling of 2 Methyl 5 Nitro N Phenylbenzamide

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) has been employed to perform a thorough theoretical analysis of 2-Methyl-5-nitro-N-phenylbenzamide. researchgate.net Calculations are typically conducted using a basis set such as B3LYP/6-311++G(d,p) to ensure a high level of accuracy in describing the molecule's electronic properties. researchgate.net These studies encompass geometry optimization, vibrational frequency analysis, and the exploration of the electronic frontier orbitals, providing a comprehensive profile of the molecule's structure and potential chemical behavior. researchgate.net

The initial step in computational analysis involves optimizing the molecular geometry to find the most stable, lowest-energy conformation. For this compound, the molecular geometry has been optimized using DFT methods. researchgate.net The results from theoretical calculations can be compared with experimental data from techniques like single-crystal X-ray diffraction. Experimental studies show that this compound crystallizes in a monoclinic system with the space group P2₁/c. researchgate.net The optimized geometric parameters provide the foundation for all other subsequent computational analyses.

Vibrational analysis is performed on the optimized geometry to confirm that the structure corresponds to a true energy minimum, characterized by the absence of imaginary frequencies. Furthermore, this analysis allows for the prediction of theoretical vibrational spectra (like FT-IR and FT-Raman), which can be compared with experimental spectra to validate the computational model and assign specific vibrational modes to the functional groups present in the molecule, such as the nitro (NO₂) and amide (-CONH-) groups. researchgate.net

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 4.9490 |

| b (Å) | 10.1916 |

| c (Å) | 24.969 |

| α (°) | 90 |

| β (°) | 91 |

| γ (°) | 90 |

| Volume (V) (ų) | 1259.1 |

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic transitions within a molecule. youtube.comnih.gov The Highest Occupied Molecular Orbital (HOMO) acts as the primary electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) serves as the electron acceptor. youtube.comresearchgate.net The energy difference between the HOMO and LUMO, known as the energy gap (ΔE), is a critical parameter for determining molecular stability, chemical reactivity, and electrical transport properties. researchgate.net

For this compound, the HOMO-LUMO energy gap has been determined from UV-Visible spectrum analysis and DFT calculations. researchgate.net A smaller energy gap suggests higher reactivity and the possibility of charge transfer interactions within the molecule. researchgate.net The analysis of the spatial distribution of these orbitals reveals the regions of the molecule that are most likely to participate in chemical reactions.

| Parameter | Value |

|---|---|

| HOMO Energy | Data not available in abstract |

| LUMO Energy | Data not available in abstract |

| Energy Gap (ΔE) | ~4.19 eV |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. researchgate.netnih.gov The MEP map illustrates regions of varying electrostatic potential on the molecular surface. researchgate.net Typically, negative potential regions (colored red) indicate areas rich in electrons and are prone to electrophilic attack, while positive potential regions (colored blue) are electron-deficient and susceptible to nucleophilic attack. researchgate.netnih.gov Green areas represent neutral potential. researchgate.net

In molecules similar to this compound, the negative potential is often localized over electronegative atoms like the oxygen atoms of the nitro and carbonyl groups, identifying them as the primary sites for electrophilic interaction. researchgate.netnih.gov The positive potential is generally found around hydrogen atoms, particularly the amide N-H group, which can act as a hydrogen bond donor. researchgate.net

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure in terms of a localized Lewis structure. uni-muenchen.dewikipedia.org It examines interactions between filled (donor) and empty (acceptor) orbitals, quantifying the extent of electron delocalization and intramolecular charge transfer (ICT). wisc.edu The stabilization energy (E⁽²⁾) associated with these donor-acceptor interactions is calculated using second-order perturbation theory. wisc.edu

Hardness (η) measures the resistance to a change in electron distribution.

Softness (S) is the reciprocal of hardness and indicates the molecule's capacity to receive electrons.

Electrophilicity (ω) quantifies the ability of a molecule to accept electrons.

Studies on this compound have involved the calculation of these parameters. researchgate.net For instance, comparisons with structurally similar molecules have shown that it possesses a relatively large energy gap and high hardness, suggesting significant stability. researchgate.net Conversely, its softness and electrophilicity values provide insights into its flexibility in accepting electrons. researchgate.net

| Descriptor | Definition | Finding |

|---|---|---|

| Energy Gap (ΔE) | ELUMO - EHOMO | Relatively high, indicating good stability. researchgate.net |

| Hardness (η) | (ELUMO - EHOMO) / 2 | Relatively high value. researchgate.net |

| Softness (S) | 1 / η | Value indicates flexibility in receiving electrons. researchgate.net |

| Electrophilicity (ω) | μ² / 2η | Value indicates flexibility in receiving electrons. researchgate.net |

A Potential Energy Surface (PES) scan is a computational method used to explore the conformational landscape of a molecule. It involves systematically changing a specific geometric parameter, such as a dihedral angle, and calculating the energy at each step. This process helps to identify stable conformers (energy minima) and transition states (energy maxima) associated with bond rotation.

For this compound, a PES scan can be performed by rotating the dihedral angles around the C-N amide bond and the C-C bonds connecting the phenyl rings. This analysis provides insight into the rotational barriers and the most favorable spatial arrangement of the phenyl rings relative to the central amide linkage. The results from the PES scan are essential for understanding the molecule's flexibility and its preferred conformation in different environments. researchgate.net

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. Knowledge of the preferred orientation in turn may be used to predict the strength of association or binding affinity between two molecules.

Prediction of Binding Affinities and Modes

Molecular docking studies are instrumental in predicting how this compound might bind to a biological target, such as a protein or nucleic acid. These studies calculate the binding energy and visualize the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-target complex. For instance, studies on similar nitrobenzamide derivatives have shown that the nitro group can play a crucial role in forming hydrogen bonds with amino acid residues in an enzyme's active site, thereby influencing binding affinity. researchgate.net

The binding affinity is often expressed as a docking score or an estimated inhibition constant (Ki). A lower docking score generally indicates a more favorable binding interaction. The binding mode refers to the specific orientation and conformation of the ligand within the binding site.

To illustrate, a hypothetical docking study of this compound with a target protein might yield the following data:

| Computational Parameter | Predicted Value | Significance |

| Docking Score | -8.5 kcal/mol | Indicates a strong predicted binding affinity. |

| Hydrogen Bonds | 3 | Formed between the nitro group and amino acid residues. |

| Hydrophobic Interactions | 5 | Involving the phenyl and methyl-substituted rings. |

This table is illustrative and based on typical data from molecular docking studies.

Investigation of DNA Intercalation Mechanisms

DNA intercalation is a mode of interaction where a molecule inserts itself between the base pairs of a DNA double helix. This can lead to significant biological effects, including cytotoxicity, which is a desirable trait for anticancer agents. Computational studies on nitroimidazole derivatives have explored their potential to interact with DNA. researchgate.net These studies suggest that the planar aromatic rings of such compounds can stack between DNA base pairs, an interaction stabilized by van der Waals forces. researchgate.net

Molecular docking can be used to model the intercalation of this compound into a DNA helix. The planarity of the benzamide (B126) core is a key structural feature that would be investigated in such a study. The nitro and methyl groups would also be analyzed for their potential to form specific contacts with the DNA backbone or the edges of the base pairs.

Enzyme Active Site Interactions

Understanding how a molecule interacts with the active site of an enzyme is fundamental to designing enzyme inhibitors. Molecular docking can provide a detailed picture of these interactions. For example, nitrobenzamide derivatives have been studied as potential inhibitors of enzymes like inducible nitric oxide synthase (iNOS). researchgate.net In these studies, the nitro group was found to be critical for binding within the active site. researchgate.net

Similarly, docking studies could elucidate the potential interactions of this compound with various enzyme targets. For instance, studies on related compounds have shown inhibitory potential against α-glucosidase and α-amylase, enzymes relevant to diabetes. nih.gov A docking simulation would identify key amino acid residues in the active site that form hydrogen bonds, electrostatic interactions, or hydrophobic contacts with the ligand.

A hypothetical summary of key interactions for this compound in an enzyme active site is presented below:

| Interacting Residue (Enzyme) | Type of Interaction | Atom(s) in Ligand Involved |

| Arginine | Hydrogen Bond | Oxygen atoms of the nitro group |

| Tyrosine | Pi-Pi Stacking | Phenyl ring |

| Leucine | Hydrophobic Interaction | Methyl group |

This table is a hypothetical representation of potential enzyme active site interactions.

Quantitative Structure-Activity Relationship (QSAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are used to predict the activity of new compounds and to understand the chemical features that are important for activity.

Three-Dimensional (3D)-QSAR Approaches

3D-QSAR methods consider the three-dimensional properties of molecules to build a predictive model. These approaches, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), generate a 3D grid around a set of aligned molecules and calculate steric and electrostatic fields. These fields are then correlated with the biological activity of the molecules.

For this compound, a 3D-QSAR study would involve a series of structurally similar compounds with known biological activities. By analyzing the resulting 3D contour maps, researchers could identify regions where steric bulk, positive or negative electrostatic potential, hydrophobicity, and hydrogen bond donor/acceptor properties are favorable or unfavorable for activity. This information is invaluable for designing more potent analogs.

Computational Modeling for Property Prediction

Computational models can predict a wide range of physicochemical properties of a molecule, which are crucial for its development as a potential therapeutic agent or functional material. These properties are often grouped under the acronym ADME (Absorption, Distribution, Metabolism, and Excretion).

For this compound, computational tools can predict properties such as:

| Predicted Property | Value | Importance |

| Molecular Weight | 256.26 g/mol | Influences absorption and distribution. |

| LogP (Octanol-Water Partition Coefficient) | ~3.0 | Indicates lipophilicity and potential for membrane permeability. |

| Topological Polar Surface Area (TPSA) | 74.9 Ų | Relates to drug transport properties. nih.gov |

| Number of Hydrogen Bond Donors | 1 | Influences solubility and binding. |

| Number of Hydrogen Bond Acceptors | 4 | Influences solubility and binding. |

Data for related compounds suggests these approximate values. nih.govsigmaaldrich.com

These predicted properties, often derived from the molecule's 2D structure, provide a preliminary assessment of its drug-likeness and potential for bioavailability.

Structure Activity Relationship Sar Studies of 2 Methyl 5 Nitro N Phenylbenzamide and Its Derivatives

Impact of Substituent Type and Position on Biological Efficacy

The presence of a nitro (NO₂) group at the 5-position of the benzamide (B126) ring is a critical feature for the biological activity of many derivatives. nih.gov The nitro group is strongly electron-withdrawing, a property that can significantly influence the molecule's reactivity and its ability to interact with target biomolecules. ontosight.ai This electron-rich environment can favor interactions with specific amino acid residues, such as threonine and glutamine, within a protein's binding site. nih.gov

In studies of related nitroaromatic compounds, the presence of the NO₂ group has been found to be essential for biological function. nih.gov When the nitro group was replaced by other electron-withdrawing groups like cyano or halogens, a significant decrease in activity was observed, suggesting that the NO₂ moiety itself is crucial for the mechanism of action, potentially by modulating intracellular processes. nih.gov The substituents on the benzamide ring, particularly the nitro group, can substantially affect the compound's physical, chemical, and biological properties. ontosight.ai

The steric and electronic profiles of substituents dictate the compound's ability to fit into a receptor's binding pocket and form effective interactions. The position of the nitro group is crucial; for instance, in related structures like 2-hydroxy-N-phenylbenzamide, moving the nitro group from position 3 to position 5 results in a different compound with distinct properties. researchgate.net

The planarity of the molecule also plays a role. In the crystal structure of 2-hydroxy-5-nitro-N-phenylbenzamide, the two phenyl rings are nearly coplanar, which may be an important conformation for biological activity. researchgate.net

SAR studies on derivatives have demonstrated clear steric limitations within the target's binding site. For example, in a series of 2-amidinophenylbenzamide analogs developed as potential antiviral agents, modifying a substituent on the amide nitrogen showed that while a small N-methyl group was well-tolerated, the introduction of a larger N-isopropyl group was detrimental to potency. acs.org This suggests a significant spatial constraint in the binding area. The loss of potency observed with an N-phenyl analog further supported this steric argument. acs.org

Modulations of the Phenyl and Amide Moieties

Systematic modifications of the N-phenyl ring and the central amide linker have been instrumental in optimizing the biological activity of this class of compounds.

In the development of antiviral agents based on a 5-nitro-N-phenylbenzamide scaffold, various substitutions on the N-phenyl ring were explored. A dramatic increase in titer reduction was observed when a 3-fluorophenyl group was incorporated compared to the unsubstituted parent compound. acs.org However, simplifying to a non-substituted phenyl ring also produced an analog with potent activity, indicating a nuanced relationship between substitution and efficacy. acs.org

Further exploration revealed that replacing the N-phenyl group with various alkyl groups (such as methyl, ethyl, or cyclopropyl) or a hydrogen atom was not tolerated and led to a loss of activity. acs.org This highlights the essential role of the aromatic N-phenyl moiety for the compound's biological function.

The table below summarizes the impact of these modifications on antiviral activity, as measured by cytopathic effect (CPE) and viral plaque reduction assays.

| Compound ID | R² Group (Amide Moiety) | R³ Group (Phenyl Moiety) | CPE Assay (EC₅₀, µM) | Plaque Assay (EC₅₀, µM) |

| 21 | N-ethyl | 4-chlorophenyl | 0.05 | 0.09 |

| 19 | N-methyl | 4-chlorophenyl | 0.05 | 0.03 |

| 20 | N-phenyl | 4-chlorophenyl | >1.25 | >1.25 |

| 8 | N-ethyl | Phenyl | 0.06 | 0.08 |

| 25 | N-ethyl | 3-fluorophenyl | 0.02 | 0.03 |

| 27 | N-ethyl | Methyl | >1.25 | >1.25 |

| 28 | N-ethyl | Ethyl | >1.25 | >1.25 |

| 29 | N-ethyl | Cyclopropyl | >1.25 | >1.25 |

| 30 | N-ethyl | H | >1.25 | >1.25 |

Data adapted from research on (E)-2-((1,4-Dimethylpiperazin-2-ylidene)amino)-5-nitro-N-phenylbenzamide derivatives. acs.org

Correlation of Physicochemical Parameters with Biological Outcomes

The biological activity of a compound is not solely dependent on its structure but also on its physicochemical properties, which govern its absorption, distribution, metabolism, and excretion (ADME) profile. Properties such as lipophilicity (measured as cLogP) and aqueous stability are critical for a molecule to reach its target in a sufficient concentration.

In the optimization of 5-nitro-N-phenylbenzamide derivatives as antiviral agents, these parameters were carefully considered. While modulating different regions of the scaffold to improve activity, researchers also monitored changes in molecular weight and cLogP. acs.org For instance, the lead compound ML336 demonstrated moderate plasma protein binding and limited issues with plasma stability in mouse studies. acs.org

The compound's aqueous stability was assessed in phosphate-buffered saline (PBS), and while some liability was noted, it was attributed to solubility limitations rather than chemical degradation. acs.org Furthermore, a Parallel Artificial Membrane Permeability Assay (PAMPA) was used to model passive transport across the blood-brain barrier, providing insights into the compound's potential distribution. acs.org These findings underscore the importance of balancing specific structural features for target engagement with the broader physicochemical properties required for in vivo efficacy.

Preclinical Pharmacological Investigations and Biological Activities of 2 Methyl 5 Nitro N Phenylbenzamide and Analogs

Antiparasitic Activities

Derivatives of the N-phenylbenzamide scaffold have been identified as potent agents against several protozoan parasites responsible for neglected tropical diseases. These compounds often target unique biological features within the parasites, offering a promising avenue for the development of new therapies.

Kinetoplastids are a group of flagellated protozoa characterized by the presence of a kinetoplast, a network of circular mitochondrial DNA (kDNA). Diseases caused by these parasites, including Human African Trypanosomiasis (Trypanosoma brucei), Chagas disease (Trypanosoma cruzi), and leishmaniasis (Leishmania donovani), represent a significant global health burden. nih.govbioworld.comacs.org

Research has demonstrated that certain N-phenylbenzamide derivatives exhibit significant in vitro activity against these three major kinetoplastid species. nih.govnih.gov Specifically, bisarylimidamide analogs have shown submicromolar inhibitory activity against T. brucei, T. cruzi, and L. donovani. nih.gov In contrast, other related series, such as bis(2-aminoimidazolines) and bis(2-aminobenzimidazoles), displayed activity primarily in the micromolar range and were most effective against T. brucei. nih.govnih.gov The effectiveness of these compounds is often linked to their ability to bind to the AT-rich minor groove of DNA, a key feature of the parasites' kinetoplast DNA. nih.govresearchgate.net One N-phenylbenzamide derivative, in particular, was reported to be curative in an acute mouse model of African trypanosomiasis when administered orally, highlighting the potential of this chemical class. acs.org

Table 1: In Vitro Activity of a Representative Bisarylimidamide N-phenylbenzamide Analog (Compound 3a) against Kinetoplastid Parasites

| Parasite Species | IC₅₀ (µM) | Selectivity Index (SI) vs. L929 cells |

| Trypanosoma brucei rhodesiense (bloodstream form) | 0.040 ± 0.001 | >2500 |

| Trypanosoma cruzi (intracellular amastigotes) | 0.16 ± 0.02 | >625 |

| Leishmania donovani (intracellular amastigotes) | 0.20 ± 0.03 | >500 |

Data sourced from studies on N-phenylbenzamide analogs. nih.gov The Selectivity Index (SI) is the ratio of cytotoxicity on a mammalian cell line (L929) to the antiparasitic activity (IC₅₀), with higher values indicating greater selectivity for the parasite.*

A primary mechanism of action for the antiparasitic activity of N-phenylbenzamide analogs is the disruption of the parasite's unique kDNA. acs.org The kDNA is a complex network of thousands of interlocked DNA minicircles and a smaller number of maxicircles, located within the single mitochondrion of the parasite. This structure is essential for the parasite's survival and represents a key drug target. nih.gov

N-phenylbenzamide derivatives function as DNA minor groove binders, showing a strong preference for AT-rich sequences that are abundant in the kDNA minicircles. nih.govnih.govresearchgate.net This binding event is a critical first step that leads to the destabilization and ultimate disruption of the intricate kDNA network. acs.org The interaction interferes with essential cellular processes involving the kDNA, eventually leading to parasite death. acs.orgnih.gov

Further elucidating the mechanism of kDNA disruption, strong experimental evidence suggests that these N-phenylbenzamide compounds can displace essential proteins from their DNA binding sites. acs.org Among the key proteins affected are those containing High Mobility Group (HMG)-box domains. acs.org These proteins are crucial for maintaining the structure and function of kDNA. By competitively binding to the AT-rich DNA sequences, the N-phenylbenzamide derivatives prevent the HMG-box proteins from associating with the kDNA. acs.orgnih.gov This displacement is a critical event that directly contributes to the loss of kDNA integrity and subsequent parasite cell death. acs.org

The emergence of drug resistance in Plasmodium falciparum, the parasite responsible for the most severe form of malaria, necessitates the search for new antimalarial agents. nih.gov Nitroaromatic compounds are a class of molecules that have shown promise in this area. nih.gov Their mechanism of action is often linked to their reductive activation within the parasite. nih.gov

The antimalarial activity of some nitroaromatic compounds has been correlated with their ability to inhibit key parasite enzymes. nih.gov One such target is P. falciparum glutathione (B108866) reductase (PfGR), an essential enzyme in the parasite's antioxidant defense system. nih.gov P. falciparum is highly susceptible to oxidative stress, and inhibition of PfGR can lead to a toxic buildup of reactive oxygen species. nih.gov Nitroaromatic compounds can act as inhibitors of PfGR, and their effectiveness often increases with their single-electron reduction potential. nih.gov While specific studies on 2-Methyl-5-nitro-N-phenylbenzamide are limited, the presence of the nitroaromatic moiety suggests a potential mechanism of action against P. falciparum through the inhibition of critical redox enzymes like PfGR.

Antiviral Activities

In addition to their antiparasitic effects, N-phenylbenzamide derivatives have also been investigated for their potential to combat viral infections.

Enterovirus 71 (EV-A71) is a non-enveloped, single-stranded RNA virus that is a major cause of hand, foot, and mouth disease in children and can sometimes lead to severe neurological complications. researchgate.netmdpi.comresearchgate.net A series of novel N-phenylbenzamide derivatives has been synthesized and identified as a new class of potent EV-A71 inhibitors. researchgate.netresearchgate.net

Structure-activity relationship studies have shown that several of these compounds exhibit significant antiviral activity against multiple strains of EV-A71, with IC₅₀ values in the low micromolar range. researchgate.netresearchgate.netnih.gov For instance, compound 29 (3-amino-N-(4-bromophenyl)-4-methoxybenzamide) was found to be particularly active, with an IC₅₀ of 0.95 µM against the EV-A71 SZ-98 strain. nih.gov The amide linker within the N-phenylbenzamide structure has been shown to be crucial for this anti-EV-A71 activity. nih.gov

Table 2: In Vitro Anti-EV-A71 Activity of Selected N-Phenylbenzamide Derivatives

| Compound | Chemical Name | IC₅₀ (µM) vs. EV-A71 (SZ-98) | CC₅₀ (µM) on Vero cells | Selectivity Index (SI) |

| 28 | 3-Amino-4-methoxy-N-(4-phenoxyphenyl)benzamide | 1.12 ± 0.15 | >243.90 | >217.77 |

| 29 | 3-Amino-N-(4-bromophenyl)-4-methoxybenzamide | 0.95 ± 0.11 | >268.82 | >282.97 |

| 30 | 3-Amino-N-(3-bromophenyl)-4-methoxybenzamide | 2.50 ± 0.21 | >268.82 | >107.53 |

| Pirodavir | Reference Drug | 0.16 ± 0.01 | 31.00 ± 2.20 | 193.75 |

Data sourced from studies on N-phenylbenzamide derivatives. researchgate.netnih.gov IC₅₀ (50% inhibitory concentration) represents the concentration required to inhibit the viral cytopathic effect by 50%. CC₅₀ (50% cytotoxic concentration) is the concentration that reduces viable cell number by 50%. The Selectivity Index (SI = CC₅₀/IC₅₀) indicates the therapeutic window of the compound.

Inhibition of Venezuelan Equine Encephalitis Virus (VEEV)

Research has identified 2-amidinophenylbenzamides as potent inhibitors of the Venezuelan equine encephalitis virus (VEEV), an alphavirus capable of causing significant illness in humans. nih.gov An optimization effort, starting from a quinazolinone screening hit, led to the development of novel amidines. nih.govacs.org One notable compound, (E)-2-((1,4-dimethylpiperazin-2-ylidene)amino)-5-nitro-N-phenylbenzamide, also known as ML336, demonstrated potent inhibition of several VEEV strains with low nanomolar efficacy (EC50 = 0.02–0.04 μM) and without significant cytotoxicity (CC50 > 50 μM). nih.govacs.org This compound was effective in limiting in vitro viral replication, showing an EC90 of 0.17 μM. nih.govacs.org

Further studies on related structures, such as piperazine-fused benzodiazepinones, also showed potent, submicromolar inhibition of virus-induced cell death and a significant reduction in viral yield for both VEEV and Eastern Equine Encephalitis Virus (EEEV). acs.org For instance, analogs with an N-4-methoxyphenyl amide substituent combined with a nitro group exhibited potent inhibition of the cytopathic effect caused by both VEEV and EEEV, with EC50 values ranging from 27 to 48 nM. acs.org

Table 1: Antiviral Activity of this compound Analogs against VEEV

| Compound | VEEV Strain(s) | EC50 (µM) | CC50 (µM) | Viral Replication Inhibition | Reference |

|---|---|---|---|---|---|

| ML336 ((E)-2-((1,4-dimethylpiperazin-2-ylidene)amino)-5-nitro-N-phenylbenzamide) | Multiple | 0.02-0.04 | > 50 | EC90 = 0.17 µM | nih.gov, acs.org |

| Quinazolinone screening hit 1 | TC-83 | 0.8 | > 50 | 63-fold reduction at 5 µM | nih.gov, nih.gov |

| Piperazinobenzodiazepinone analog (N-4-methoxyphenyl amide, nitro group) | - | 0.027-0.048 | - | >7-log reduction in viral yield | acs.org |

Interference with Viral Nonstructural Proteins

The mechanism of action for the antiviral activity of these benzamide (B126) derivatives appears to involve the viral nonstructural proteins (nsPs). nih.govresearchgate.net For the potent VEEV inhibitor ML336, it is suggested that its inhibitory effect on viral replication is achieved through interference with these nonstructural proteins. nih.govacs.org Studies on a related benzamidine (B55565) VEEV inhibitor, also named ML336, have shown that it inhibits viral RNA synthesis, and resistance mutations have been identified within the viral nonstructural proteins nsP2 and nsP4. researchgate.net This suggests that these proteins are the likely targets for this class of compounds. The analysis of resistance mutations for similar compounds points to interactions within the N-terminal domains of nsP2 and nsP4, leading to the inhibition of viral RNA synthesis. researchgate.net

SARS-CoV Papain-like Cysteine Protease (PLpro) Inhibition

The papain-like protease (PLpro) of SARS-CoV-2 is an essential enzyme for viral replication, making it a key target for antiviral drug development. nih.govfrontiersin.org This enzyme is a domain within the non-structural protein 3 (nsp3) and is responsible for cleaving the viral polyprotein. nih.govfrontiersin.org Additionally, PLpro interferes with the host's innate immune response by cleaving ubiquitin and ISG15 modifications from host cell proteins. nih.govfrontiersin.org

While direct studies on this compound's effect on SARS-CoV-2 PLpro are not specified, research on other benzamide derivatives has shown promise. For instance, GRL-0617, a naphthalene-based benzamide (5-Amino-2-methyl-N-[2-(1-naphthyl)ethyl]-benzamide), was initially developed as an inhibitor for SARS-CoV PLpro and has demonstrated efficacy against SARS-CoV-2 PLpro as well. nih.govmdpi.com The structural and sequence similarity between the PLpro of SARS-CoV and SARS-CoV-2 allows for the effective repurposing of such inhibitors. frontiersin.org Structural studies have confirmed that GRL-0617 binds to the active site of SARS-CoV-2 PLpro in a manner nearly identical to its binding with SARS-CoV PLpro, acting as a reversible competitive inhibitor. nih.gov

Table 2: Inhibition of SARS-CoV-2 PLpro by Benzamide Analogs

| Compound | Target | IC50 (µM) | Antiviral EC50 (µM) | Mechanism of Action | Reference |

|---|---|---|---|---|---|

| GRL-0617 | SARS-CoV-2 PLpro | ~2.0 | ~20 | Reversible competitive inhibitor | frontiersin.org |

| Analogue 19 (GRL0617 analog) | SARS-CoV-2 PLpro | 0.44 | 0.18 | - | frontiersin.org |

Enzyme and Receptor Modulation

Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Antagonism

The compound 2-chloro-5-nitro-N-phenylbenzamide (GW9662), a close analog of this compound, is widely recognized as a peroxisome proliferator-activated receptor-gamma (PPARγ) antagonist. nih.govresearchgate.netnih.gov PPARs are nuclear hormone receptors that play a crucial role in regulating lipid and glucose metabolism, as well as inflammation. nih.gov GW9662 has been used as a tool to investigate the role of PPARγ in various cellular processes. nih.gov However, studies have revealed that GW9662 can have unexpected effects. In human THP-1 macrophages, for example, GW9662 was found to induce the expression of perilipin 2 (PLIN2), a known PPARγ target gene, in a concentration-dependent manner. nih.govresearchgate.net This induction was mediated through PPARδ, indicating off-target effects. nih.govresearchgate.net

Further research into halogen-substituted analogs of GW9662 has been conducted to develop radiotracers for imaging PPARγ. researchgate.netnih.gov For instance, 2-bromo-5-nitro-N-phenylbenzamide was synthesized and evaluated for its PPARγ binding activity, showing an EC50 value of less than 5 nM. researchgate.netnih.gov

Farnesoid X Receptor (FXR) Agonism

The farnesoid X receptor (FXR) is a nuclear receptor activated by bile acids that regulates the metabolism of bile acids, carbohydrates, and lipids. nih.gov While the primary focus of research on N-phenylbenzamide derivatives has been on FXR antagonism, some analogs have shown agonistic activity. For instance, a novel chemotype derived from an initial FXR/PPAR agonist hit has been developed. nih.gov While the specific compound this compound is not identified as an FXR agonist, the broader class of N-phenylbenzamides has been explored for both agonistic and antagonistic activities, highlighting the potential for subtle structural modifications to switch between these opposing functions. nih.govnih.gov

Pregnane (B1235032) X Receptor (PXR) Agonism

The pregnane X receptor (PXR) is a nuclear receptor that regulates the metabolism of xenobiotics and endobiotics. nih.gov The activation of PXR can lead to increased drug metabolism and potential drug-drug interactions. nih.gov Research into the modulation of PXR has led to the discovery of various agonists, antagonists, and inverse agonists. While there is no direct evidence of this compound acting as a PXR agonist, the development of analogs from a specific human PXR antagonist scaffold, SPA70, has shown that minor structural changes can lead to a range of activities, including agonism. nih.gov This demonstrates the principle that within a given chemical scaffold, compounds with diverse PXR modulatory activities can be identified.

Factor Xa (FXa) Inhibition

Factor Xa (FXa) is a critical enzyme in the coagulation cascade, and its inhibition is a key strategy for the development of anticoagulant therapies. nanobioletters.com Anthranilamide derivatives, which share a similar structural core with this compound, have been investigated as FXa inhibitors. nih.gov These compounds can directly bind to the active site of FXa, leading to the interruption of both the intrinsic and extrinsic coagulation pathways. nih.gov This, in turn, inhibits the formation of thrombin and the subsequent development of thrombi. nih.gov

Research into related structures, such as N2-thiophenecarbonyl- and N2-tosylanthranilamides, has shown that these compounds can concentration-dependently inhibit the activity of FXa. nih.gov Furthermore, some of these derivatives have been observed to inhibit the generation of FXa in human endothelial cells. nih.gov For instance, N-(3′-amidinophenyl)-2-((thiophen-2′′-yl)carbonylamino)benzamide was identified as a particularly active compound within its series. nih.gov The general principle behind the activity of these inhibitors involves their ability to mimic the natural substrates of FXa, thereby blocking its enzymatic function. While direct evidence for this compound is not available, its structural similarity to known FXa inhibitors suggests that it could be a candidate for further investigation in this area.

Dipeptidyl Peptidase-IV (DPP-IV) Inhibition

Dipeptidyl peptidase-IV (DPP-IV) is a serine exopeptidase that plays a crucial role in glucose homeostasis by inactivating incretin (B1656795) hormones like glucagon-like peptide-1 (GLP-1). nih.govjapsonline.com Inhibition of DPP-IV is a validated therapeutic approach for the management of type 2 diabetes. nih.govnih.gov The inhibitors work by prolonging the action of incretins, which leads to enhanced glucose-dependent insulin (B600854) secretion and suppressed glucagon (B607659) release. nih.govmdpi.com

While no specific studies on the DPP-IV inhibitory activity of this compound have been reported, various structurally related heterocyclic compounds have been explored as DPP-IV inhibitors. These include pyrimidinones (B12756618) and pyrimidinediones, which have demonstrated the ability to produce lasting reductions in plasma DPP-IV activity and blood glucose levels in animal models. japsonline.com The mechanism of these non-covalent inhibitors involves binding to the active site of the DPP-IV enzyme. nih.gov Given the diverse range of structures that can inhibit DPP-IV, the potential of this compound and its analogs in this context remains an area for future research.

Antiproliferative Activities in Established Cell Lines

The search for novel anticancer agents is a significant area of pharmaceutical research. Various nitro-substituted aromatic compounds have been investigated for their ability to inhibit the growth of cancer cells. Analogs of this compound, such as nitro-substituted hydroxynaphthanilides, have shown promising antiproliferative effects. nih.gov

Studies on these analogs have revealed that the position of the nitro group on the anilide ring can significantly influence the antiproliferative activity. For instance, in a series of hydroxynaphthalene-2-carboxanilides and 2-hydroxynaphthalene-1-carboxanilides, the antiproliferative potency was found to increase in the order of ortho < meta < para substitution of the nitro group. nih.gov The para-substituted derivatives, in particular, demonstrated strong antiproliferative effects against human monocytic leukemia (THP-1) and breast cancer (MCF-7) cell lines. nih.gov Notably, these compounds exhibited greater antiproliferative than cytotoxic effects, suggesting a more cytostatic rather than cytotoxic mechanism at effective concentrations. nih.gov

The antiproliferative activity of these analogs appears to be mediated through the induction of cell cycle arrest and apoptosis. nih.gov For example, potent hydroxynaphthanilide derivatives were found to cause an accumulation of cancer cells in the G1 phase of the cell cycle. nih.gov This cell cycle arrest was associated with a downregulation of cyclin E1 protein levels, while the levels of cyclin B1 remained unaffected. nih.gov Furthermore, some of these compounds were shown to induce apoptosis in THP-1 cells. nih.gov These findings suggest that the antiproliferative effects of these compounds are linked to their ability to interfere with key regulatory proteins of the cell cycle and to trigger programmed cell death. The nitro group's position influences these activities, likely due to steric and electronic effects that affect the molecule's interaction with its biological targets. nih.gov

Antimicrobial and Antifungal Potential

Nitro-containing compounds, particularly nitroimidazoles and their derivatives, have a long history of use as antimicrobial agents. nih.gov Similarly, benzamide derivatives have been explored for their antibacterial and antifungal properties. nanobioletters.com The combination of these pharmacophores in the structure of this compound suggests a potential for antimicrobial and antifungal activity.

Research on nitro-substituted benzimidazole (B57391) derivatives has demonstrated their inhibitory effects against Gram-positive bacteria. antibiotics-chemotherapy.ru For instance, polyhalogenated derivatives of benzimidazole have shown significant antibacterial activity against Bacillus subtilis, with some compounds exhibiting minimum inhibitory concentrations (MICs) comparable to the antibiotic tetracycline. antibiotics-chemotherapy.ru

Furthermore, studies on nitrobenzyl-oxy-phenol derivatives have revealed their antibacterial potential, particularly against Moraxella catarrhalis. nih.gov One such derivative, 2,3,5-trimethyl-4-((4-nitrobenzyl)oxy)phenol, displayed an MIC value of 11 µM, which was comparable to the antibiotic ciprofloxacin. nih.gov

In the realm of antifungal activity, derivatives of benzofurancarboxylic acids have been synthesized and tested against pathogenic fungi like Cryptococcus neoformans and Aspergillus fumigatus. nih.gov While the direct correlation between the compound's structure and its antifungal effect can be complex, certain structural features, such as the presence of bromine atoms, have been shown to drastically increase antifungal activity. nih.gov Essential oils containing nitro compounds, such as 1-nitro-2-phenylethane from Aniba canelilla, have also demonstrated antifungal activity against dermatophytes like Trichophyton rubrum and Trichophyton mentagrophytes. mdpi.com

Novel Applications and Material Science Potential of 2 Methyl 5 Nitro N Phenylbenzamide

Development of Organic Electronic Materials

While direct studies on the electronic properties of 2-Methyl-5-nitro-N-phenylbenzamide are not extensively documented, the characteristics of structurally analogous compounds provide a strong basis for its potential in organic electronic materials. For instance, related molecules such as 2-hydroxy-5-nitro-N-phenylbenzamide have been synthesized and studied as precursors for benzoxazepines, a class of compounds with applications in materials science. researchgate.net The planarity and hydrogen bonding capabilities observed in the crystal structure of 2-hydroxy-5-nitro-N-phenylbenzamide are indicative of molecular packing that can facilitate charge transport, a crucial property for organic semiconductors. researchgate.net

The inherent donor-acceptor nature of this compound, arising from the methyl and nitro substituents on the benzene (B151609) ring, is a key feature for designing organic electronic materials. This intramolecular charge transfer character can lead to a reduced bandgap, which is desirable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The N-phenylbenzamide core provides a robust and planar structure that can promote π-π stacking, further enhancing electronic coupling between molecules in the solid state. The potential for this compound to act as a building block for larger, more complex organic electronic materials is an active area of research.

Synthesis of Hybrid Materials and Polymers

The functional groups present in this compound make it a versatile candidate for the synthesis of novel hybrid materials and polymers. The nitro group can be chemically reduced to an amine, which then serves as a reactive site for polymerization. For example, studies on 2-methyl-m-phenylenediamine have demonstrated that such aromatic diamines can undergo oxidative polymerization to form high-molecular-weight polymers with interesting properties. arabjchem.org This suggests a pathway for converting this compound into a polymer with a benzamide (B126) side chain, potentially leading to materials with unique solubility, thermal, and electronic characteristics.

Furthermore, the synthesis of hybrid materials incorporating moieties similar to this compound has been reported. For instance, novel hybrid compounds have been created by combining 2-methyl-4(5)-nitroimidazole with 1,2,3-triazole cores using a heterogeneous nano copper(I) catalyst. researchgate.net This approach highlights the potential for using the nitro-substituted aromatic core of this compound as a scaffold to build complex hybrid materials with tailored functionalities, such as for catalytic or sensing applications.

Table 1: Polymerization Data for a Related Compound (PMPDIA-E)

| Polymer | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) |

|---|---|---|---|

| PMPDIA-E | 11,500 | 16,800 | 1.46 |

Data derived from the enzymatic polymerization of 2-methyl-m-phenylenediamine (MPDIA). arabjchem.org

Nonlinear Optical (NLO) Properties

Organic materials with significant nonlinear optical (NLO) properties are in high demand for applications in photonics and optoelectronics, including frequency conversion and optical switching. The molecular structure of this compound, featuring a π-conjugated system with donor (methyl) and acceptor (nitro) groups, is a classic design for second-order NLO chromophores. Theoretical studies on similar donor-acceptor substituted benzene derivatives have shown that this arrangement leads to a large second-order hyperpolarizability (β), which is a microscopic measure of a material's NLO response. kaust.edu.sa

For a molecule to exhibit a macroscopic SHG effect, it must crystallize in a non-centrosymmetric space group. The presence of the N-phenylbenzamide group can influence the crystal packing and potentially lead to the desired non-centrosymmetric arrangement. The investigation of the crystal structure and powder SHG measurements of this compound would be a crucial step in evaluating its true potential as an NLO material.

Table 2: Refractive Indices of a Related NLO Crystal (PNP)

| Wavelength (nm) | nx | ny | nz |

|---|---|---|---|

| 1064 | 1.838 | 1.713 | 1.458 |

| 830 | 1.868 | 1.733 | 1.461 |

| 632.8 | 1.990 | 1.788 | 1.467 |

| 514.5 | - | 1.884 | 1.474 |

| 488 | - | 1.944 | 1.477 |

Data for 2-(N-prolinol)-5-nitropyridine (PNP). researchsolutions.com

Q & A

Q. Table 1: Key Crystallographic Parameters for this compound

| Parameter | Value |

|---|---|

| Space group | Pbca |

| Unit cell dimensions | a=8.5878 Å, b=17.0342 Å, c=30.669 Å |

| R-factor | 0.044 |

| Resolution | 0.84 Å |

| Temperature | 173 K |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.